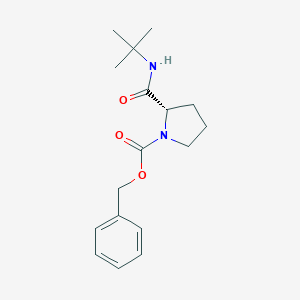

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Description

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a tert-butylcarbamoyl substituent at the 2S position of the pyrrolidine ring. This compound is typically synthesized via carbamate coupling reactions, with purification achieved through silica gel column chromatography or hydrogenation methods . Its stereochemical integrity (S-configuration at C2) is critical for applications in asymmetric catalysis and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)18-15(20)14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOBPXNSFFBBQZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Formation of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced using tert-butyl isocyanate in the presence of a base.

Esterification: The carboxylate ester can be formed through an esterification reaction using an alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can target the carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butylcarbamoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Scientific Research Applications

The compound's unique structure allows it to be utilized across various scientific domains:

Chemistry

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecules. For instance:

- Oxidation can yield products like benzaldehyde or benzoic acid.

- Reduction can convert carbonyl groups into alcohols.

Biology

In biological research, this compound plays a role in studying enzyme-substrate interactions and protein-ligand binding dynamics. Its mechanism of action often involves modulating enzyme activity, which can be pivotal in understanding metabolic pathways.

Pharmaceutical Industry

The compound has potential applications in drug development, particularly as an inhibitor of specific enzymes. For example:

- It has been explored for its inhibitory effects on metalloproteases, which are implicated in various diseases including hypertension and cancer .

- Its stability and bioavailability are enhanced by the tert-butylcarbamoyl group, making it suitable for therapeutic applications.

Inhibition of Arginase

Recent studies have highlighted the effectiveness of this compound as an arginase inhibitor. Arginase plays a critical role in converting L-arginine to L-ornithine, impacting several biological processes. Compounds similar to this one have shown potency ranging from 0.1 nM to 100 nM against human arginases .

Metalloprotease Inhibition

Research indicates that derivatives of this compound can inhibit zinc hydrolases effectively, providing therapeutic avenues for conditions associated with vasoconstriction such as cardiac insufficiency and renal disorders . These findings suggest that modifications to the original structure can enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The tert-butylcarbamoyl group can enhance the compound’s stability and bioavailability by protecting it from metabolic degradation.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes the structural differences and properties of benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate and its analogs:

Functional and Reactivity Differences

Steric Effects: The tert-butylcarbamoyl group in the target compound provides significant steric hindrance, which may slow reaction kinetics but improve selectivity in asymmetric catalysis compared to less bulky analogs like the methoxy-methyl derivative .

Solubility and Polarity :

- The 1,3-dioxolane substituent in the propenyl derivative increases polarity, improving aqueous solubility relative to the hydrophobic tert-butyl group.

- The methoxy-methyl-oxopentyl chain in the commercial analog balances solubility and lipophilicity, making it suitable for organic-phase reactions.

Stereochemical Control: All compounds exhibit high stereochemical purity (>99% diastereomeric excess for ent-72 ), critical for applications requiring precise chiral environments. Hydrogenation steps (e.g., Pd/C in ethanol ) are common for removing benzyl protecting groups while retaining stereochemistry.

Biological Activity

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and various substituents, contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by:

- Pyrrolidine Ring : A five-membered ring structure that is commonly found in various natural and synthetic compounds.

- Benzyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- tert-Butylcarbamoyl Group : Provides steric bulk, potentially affecting the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Protein-Ligand Interactions : It can bind to proteins, altering their conformation and function, which can be crucial in therapeutic contexts.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.

- Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Cytotoxic Effects : Preliminary studies have shown that it can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals in vitro | |

| Cytotoxicity | Induces apoptosis in specific cancer cell lines |

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at concentrations as low as 25 µg/mL.

-

Cytotoxicity Assessment :

- In vitro tests on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

-

Antioxidant Evaluation :

- The compound was tested using DPPH radical scavenging assays, demonstrating a notable reduction in radical concentration at varying concentrations, suggesting its role as an effective antioxidant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate?

- Methodology : The compound is synthesized via mixed anhydride intermediates. A typical procedure involves reacting a carboxylic acid derivative with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride, followed by coupling with 2-amino-2-methylpropanol. The reaction is monitored by LC-MS for intermediate consumption, and the product is purified via flash chromatography (25 g silica gel column, 0–100% EtOAc/hexane gradient) .

- Yield : 59% as a yellow oil, with structural confirmation by IR, NMR, and HRMS .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Spectroscopic Methods :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.10–7.42 ppm for aromatic protons) .

- IR Spectroscopy : Detects carbonyl stretches (e.g., 1655 cm⁻¹ for carbamoyl groups) .

- HRMS : Validates molecular weight (e.g., [M + Na]+ at m/z 457.1738) .

- Chromatography : HPLC purity >98% with chiral columns to confirm stereochemical integrity .

Q. What safety precautions are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks. Avoid dust formation during weighing .

- Storage : Store in a sealed container under inert conditions (dry, dark, 2–8°C) .

Advanced Research Questions

Q. How is this compound utilized in catalytic systems or peptide functionalization?

- Hypervalent Iodine Reagents : The compound serves as a precursor in oxidative decarboxylative arylation of peptides. For example, it participates in C-terminal functionalization using photoredox catalysis and EBX reagents to introduce alkynyl groups .

- Peptide Coupling : Acts as a carbamate-protected proline derivative in hybrid Lewis acid/base catalysis, enabling stereoselective synthesis of oxazoline scaffolds .

Q. What strategies resolve stereochemical challenges during synthesis?

- Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., L-proline derivatives) ensures retention of stereochemistry .

- Chromatographic Separation : Diastereomers are resolved via silica gel columns with optimized gradients (e.g., EtOAc/hexane) .

- Reaction Optimization : Adjusting solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature (0°C to RT) minimizes racemization .

Q. How can researchers address contradictions in spectroscopic data for this compound?

- Cross-Validation : Compare NMR chemical shifts across multiple studies (e.g., δ 4.91–5.12 ppm for benzyloxy protons in DMSO-d₆ vs. CDCl₃) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement .

- Computational Modeling : DFT calculations predict NMR/IR spectra to reconcile experimental discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.